A Technical Guide to the Structural Elucidation of 2-(5-Bromo-2-methylphenyl)propanoic acid
A Technical Guide to the Structural Elucidation of 2-(5-Bromo-2-methylphenyl)propanoic acid
Introduction
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides an in-depth technical overview of the analytical workflow for the structural elucidation of 2-(5-Bromo-2-methylphenyl)propanoic acid, a compound of interest for its potential as a versatile building block in medicinal chemistry. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a comprehensive and validated structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of modern analytical techniques for small molecule characterization.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry serves as the initial analytical step, providing the molecular weight and elemental formula of the compound. For a molecule like 2-(5-Bromo-2-methylphenyl)propanoic acid, a soft ionization technique such as Electrospray Ionization (ESI) is highly suitable, as it minimizes fragmentation and preserves the molecular ion.[1][2]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/L.
-
Instrument Setup: The mass spectrometer is typically coupled with a liquid chromatography system.[3] For direct infusion, the sample solution is loaded into a syringe and infused at a constant flow rate.
-
Ionization: ESI is conducted in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.[3][4]
-
Data Acquisition: Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50-400.[3]
Data Interpretation
The mass spectrum of 2-(5-Bromo-2-methylphenyl)propanoic acid is expected to exhibit a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in two prominent peaks in the molecular ion region, separated by 2 m/z units, with almost equal intensity.[5]
| Predicted Ion | Expected m/z | Key Observations |
| [M-H]⁻ with ⁷⁹Br | 241.0 | Presence of the molecular ion confirms the molecular weight. |
| [M-H]⁻ with ⁸¹Br | 243.0 | The characteristic 1:1 isotopic pattern is a strong indicator of a single bromine atom.[5] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[7]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Data Interpretation
The IR spectrum will provide clear evidence for the key functional groups in 2-(5-Bromo-2-methylphenyl)propanoic acid.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300-2500 (very broad) | O-H stretch[8][9] |
| Aromatic/Aliphatic C-H | 3100-2850 (sharp peaks on O-H) | C-H stretch |
| Carboxylic Acid C=O | 1760-1690 (strong, sharp) | C=O stretch[8][10] |
| Aromatic C=C | 1600-1450 | C=C stretch |
| Carboxylic Acid C-O | 1320-1210 | C-O stretch[8] |
The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[11][12]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments like COSY and HSQC are essential.[13]
¹H NMR Data Interpretation
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin splitting.[12]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton |
| H₃ | ~7.5 | Doublet | 1H | Aromatic proton ortho to Bromine |
| H₄ | ~7.2 | Doublet of doublets | 1H | Aromatic proton between Bromine and Methyl |
| H₆ | ~7.1 | Doublet | 1H | Aromatic proton ortho to Methyl |
| H₇ | ~3.8 | Quartet | 1H | Methine proton of propanoic acid |
| H₈ | ~2.4 | Singlet | 3H | Methyl group on the aromatic ring |
| H₉ | ~1.5 | Doublet | 3H | Methyl group of the propanoic acid |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C₁₀ | ~178 | Carboxylic acid carbonyl |
| C₅ | ~138 | Aromatic carbon attached to Bromine |
| C₂ | ~135 | Aromatic carbon attached to Methyl |
| C₁ | ~133 | Aromatic carbon attached to propanoic acid |
| C₄, C₆, C₃ | ~132, ~128, ~125 | Aromatic CH carbons |
| C₇ | ~45 | Methine carbon of propanoic acid |
| C₈ | ~20 | Methyl carbon on the aromatic ring |
| C₉ | ~18 | Methyl carbon of the propanoic acid |
2D NMR for Connectivity Confirmation
To definitively connect the protons and carbons, 2D NMR experiments are employed.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2-3 bonds.[14][15] For 2-(5-Bromo-2-methylphenyl)propanoic acid, a cross-peak between the methine proton (H₇) and the methyl protons (H₉) of the propanoic acid group would be expected, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[13][14][16] This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in the cross-validation of data from each experiment. The molecular formula from MS must be consistent with the functional groups identified by IR and the detailed atomic arrangement derived from NMR.
Below is a workflow diagram illustrating the logical process of integrating this data.
Caption: Workflow for integrated structure elucidation.
Conclusion
The structural elucidation of 2-(5-Bromo-2-methylphenyl)propanoic acid is achieved through a systematic and integrated analytical approach. Mass spectrometry provides the molecular formula and confirms the presence of bromine. Infrared spectroscopy identifies the key carboxylic acid and aromatic functional groups. Finally, a combination of 1D and 2D NMR spectroscopy provides the detailed connectivity map of the atoms, allowing for the unambiguous assignment of the complete structure. This self-validating workflow, where each piece of data corroborates the others, ensures the highest level of confidence in the final structural assignment, a critical requirement in all stages of chemical research and development.
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